1-Fluoro-3,5-dinitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYDQXQQJHTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310846 | |
| Record name | 1-Fluoro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-18-6 | |
| Record name | 1-Fluoro-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Evolution of Nitroaromatic Chemistry and the Role of Fluorinated Derivatives
Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) groups attached to an aromatic ring, represent a significant class of industrial chemicals. nih.gov The history of nitroaromatic chemistry is intertwined with the development of synthetic organic chemistry itself, dating back to the 19th century. mdpi-res.com The primary method for their synthesis is nitration, an electrophilic substitution reaction that introduces nitro groups onto aromatic substrates, often using a mixture of sulfuric and nitric acids. nih.gov This process allowed for the creation of simple nitroaromatics like nitrobenzene (B124822) and nitrotoluenes, which became foundational materials for a vast array of products, including dyes, polymers, and pharmaceuticals. nih.govmdpi-res.com
The unique electron-withdrawing nature of the nitro group led to the development of high-energy materials. For instance, 2,4,6-trinitrotoluene (B92697) (TNT) became a widely used explosive due to its chemical stability and insensitivity to impact. nih.gov The chemistry of these compounds also extends to their use as synthetic intermediates. For example, substituted nitrobenzenes are precursors for various bioactive indoles used in agrochemicals and for the synthesis of phenothiazines, a class of antipsychotic drugs. nih.gov
The field of organofluorine chemistry developed somewhat later. The element fluorine was first isolated by Henri Moissan in 1886. nih.govwikipedia.org The introduction of fluorine into organic molecules was initially challenging but gained momentum during World War II with the need for materials resistant to uranium hexafluoride for the Manhattan Project. nih.gov The development of fluorination methods, such as the Schiemann reaction and halogen exchange (Halex) reactions, enabled the synthesis of a wide range of fluoroaromatic compounds. nih.gov
The convergence of these two fields—nitroaromatic and organofluorine chemistry—gave rise to fluorinated nitroaromatics. These compounds combine the strong electron-withdrawing properties of nitro groups with the unique characteristics of the fluorine atom, including its high electronegativity and small size. This combination proved to be particularly significant for a class of reactions known as nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the leaving group. Fluorine, being the most electronegative halogen, is an exceptionally good leaving group in this context, making fluoronitroaromatics highly reactive substrates for SNAr. This enhanced reactivity opened new avenues for the synthesis of complex aromatic molecules and provided chemists with valuable tools to study reaction mechanisms. beilstein-journals.orgnih.gov
Academic Interest in 1 Fluoro 3,5 Dinitrobenzene As a Model System for Aromatic Reactivity
Strategic Nitration and Halogenation Approaches for Dinitrobenzene Scaffolds
The foundational step in synthesizing many fluorodinitrobenzene analogues is the creation of a dinitrobenzene scaffold. This is typically achieved through electrophilic aromatic substitution, where a nitrating agent is introduced to the benzene (B151609) ring.
The direct nitration of benzene often involves a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is a critical factor; at temperatures around 50°C, mononitrobenzene is the primary product. However, increasing the temperature can lead to the formation of 1,3-dinitrobenzene. libretexts.orgunacademy.com The nitro group is a deactivating group and a meta-director, meaning that the second nitro group will preferentially add to the 3-position. Further nitration to 1,3,5-trinitrobenzene is possible but requires even more forcing conditions due to the strong deactivating effect of the two existing nitro groups. libretexts.orgyoutube.com
Alternative nitrating reagents have been developed to offer milder reaction conditions and improved selectivity. nih.govacs.org For instance, N-nitropyrazole-based reagents have demonstrated the ability to controllably furnish either mononitrated or dinitrated products by adjusting the reaction conditions. nih.govacs.org
Halogenation, another key strategy, introduces halogen atoms to the benzene ring. This can be done before or after nitration, depending on the desired final product. The nature of the halogen and its position on the ring can influence the subsequent nitration steps due to its directing effects.
Fluorination Strategies for Introducing the Fluorine Atom in Dinitrobenzenes
The introduction of a fluorine atom onto the dinitrobenzene scaffold can be accomplished through several methods, broadly categorized as nucleophilic and electrophilic fluorination.
Nucleophilic Fluorination Routes
Nucleophilic aromatic substitution (SNAᵣ) is a common method for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups like nitro groups. In this approach, a leaving group on the dinitrobenzene ring is displaced by a fluoride ion.
A classic example is the synthesis of this compound from 1,3,5-trinitrobenzene by reaction with potassium fluoride in sulfolane. epa.gov Another approach involves the use of anhydrous tetrabutylammonium (B224687) fluoride (TBAF), which has been shown to be a highly efficient fluorinating reagent for fluorodenitration and halogen exchange (Halex) reactions under mild conditions. researchgate.net The Halex process, where a halogen such as chlorine is exchanged for fluorine, is also a viable route. For instance, 1,5-dichloro-2,4-dinitrobenzene can be converted to 1,5-difluoro-2,4-dinitrobenzene (B51812) using potassium fluoride. google.com
| Starting Material | Reagent | Product | Yield | Reference |
| 1,3,5-Trinitrobenzene | Potassium Fluoride/Phthaloyl Dichloride | This compound | Up to 92% | epa.gov |
| Activated Nitroaromatics | Anhydrous Tetrabutylammonium Fluoride | Fluoroaromatics | High to Excellent | researchgate.net |
| 1,5-Dichloro-2,4-dinitrobenzene | Potassium Fluoride | 1,5-Difluoro-2,4-dinitrobenzene | 32% | google.com |
| 2,4-Dinitro-1-fluorobenzene | Potassium Fluoride/Pyromellitoyl Tetrachloride | 1,2-Difluoro-4-nitrobenzene | 58% | epa.gov |
Electrophilic Fluorination Methodologies
Electrophilic fluorination offers an alternative pathway where a carbon-centered nucleophile reacts with an electrophilic fluorine source. wikipedia.org While elemental fluorine is a potent electrophilic fluorinating agent, its high reactivity and hazardous nature have led to the development of safer and more selective reagents. chinesechemsoc.orgresearchgate.netchinesechemsoc.org
Reagents with a nitrogen-fluorine (N-F) bond are now widely used. wikipedia.orgworktribe.com These include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgchinesechemsoc.orgresearchgate.netchinesechemsoc.org These reagents are generally more stable and easier to handle than elemental fluorine. The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an Sₙ2 pathway or a single-electron transfer (SET) process. wikipedia.org
Recent advancements have focused on activating these relatively weak electrophilic fluorinating reagents. For example, nitromethane (B149229) has been shown to act as an efficient activator for Selectfluor® and NFSI, enabling the fluorination of various aromatic and heteroaromatic compounds under mild conditions. chinesechemsoc.orgresearchgate.netchinesechemsoc.org
| Reagent Class | Examples | Key Features |
| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Safer and more selective than elemental fluorine. wikipedia.orgworktribe.com |
| Activated N-F Reagents | Selectfluor®/Nitromethane, NFSI/Nitromethane | Enhanced reactivity for fluorination of less reactive substrates. chinesechemsoc.orgresearchgate.netchinesechemsoc.org |
Comparison of Synthetic Efficiency and Regioselectivity in Analogous Fluorodinitrobenzenes
The choice of synthetic route for a particular fluorodinitrobenzene analogue depends on factors like the desired regiochemistry, the availability of starting materials, and the required scale of the reaction.
For the synthesis of this compound, nucleophilic substitution on 1,3,5-trinitrobenzene is a highly efficient method. epa.gov The strong activation provided by the three nitro groups facilitates the displacement of one nitro group by fluoride.
In cases where specific isomers are required, the order of nitration and fluorination becomes crucial. For example, to synthesize 1-fluoro-2,4-dinitrobenzene, a common starting material is 1-chloro-2,4-dinitrobenzene, which undergoes a Halex reaction. The regioselectivity of the initial dinitration of chlorobenzene (B131634) is key to obtaining the desired precursor.
The synthesis of analogues with different substitution patterns, such as 1-chloro-5-fluoro-2,4-dinitrobenzene, can be achieved from precursors like 1,3-dichloro-4,6-dinitrobenzene (B1585067) via a selective Halex reaction. chemicalbook.com The regioselectivity in such reactions is influenced by the electronic effects of the existing substituents.
The development of new catalysts and reaction conditions continues to improve the efficiency and selectivity of these synthetic methods. For instance, the use of phase-transfer catalysts can enhance the rate and selectivity of nucleophilic fluorination reactions. researchgate.net Similarly, ongoing research into activating electrophilic fluorinating reagents is expanding the scope of direct C-H fluorination, offering more direct routes to novel fluorinated aromatics. chinesechemsoc.orgresearchgate.netchinesechemsoc.org
Mechanistic Investigations of 1 Fluoro 3,5 Dinitrobenzene Reactivity
Nucleophilic Aromatic Substitution (SNAr) Pathways of 1-Fluoro-3,5-dinitrobenzene
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. This reaction involves the substitution of the fluorine atom by a nucleophile. wikipedia.org Unlike aliphatic SN2 reactions, SNAr reactions at a trigonal carbon are possible due to the presence of strong electron-withdrawing groups. wikipedia.org The SNAr mechanism is favored when electron-withdrawing groups, such as nitro groups, are positioned ortho or para to the leaving group. wikipedia.org However, in this compound, the nitro groups are in the meta position relative to the fluorine atom.
The general SNAr mechanism proceeds through a two-step addition-elimination process. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com This step involves the disruption of the aromatic system. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this carbanion intermediate. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex, not the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com This is a key distinction from SN1 and SN2 reactions. masterorganicchemistry.com The reaction rate is significantly influenced by the nature of the electron-withdrawing groups and their positions on the aromatic ring. masterorganicchemistry.com
Meisenheimer complexes are crucial reactive intermediates in SNAr reactions. wikipedia.org They are 1:1 adducts formed between an electron-poor arene and a nucleophile. wikipedia.org While often transient, stable and isolable Meisenheimer salts are also known. wikipedia.org The historical development of understanding these complexes began in the late 19th and early 20th centuries with observations of intensely colored solutions when dinitro- and trinitro-aromatic compounds were mixed with alkaline solutions. wikipedia.org Jakob Meisenheimer's work in 1902 was pivotal in demonstrating that the starting material could be recovered by acidifying the reaction product, confirming the formation of a complex. wikipedia.org
In the case of this compound, the attack of a nucleophile at the carbon atom bonded to the fluorine atom leads to the formation of a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is stabilized by the two electron-withdrawing nitro groups. wikipedia.org The structure of these complexes can be represented with the negative charge distributed over the ring and particularly onto the oxygen atoms of the nitro groups through resonance. masterorganicchemistry.com
The characterization of Meisenheimer complexes can be achieved through various spectroscopic techniques. The formation of these highly colored species allows for their study using UV-Vis spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the structure of these intermediates, providing information about the electronic environment of the protons and carbons in the complex.
The position of the nitro groups on the aromatic ring has a profound effect on the rate of SNAr reactions. masterorganicchemistry.com Electron-withdrawing groups are most effective at activating the ring towards nucleophilic attack when they are located at the ortho or para positions relative to the leaving group. wikipedia.orgmasterorganicchemistry.com This is because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the nitro groups through resonance, which provides significant stabilization. masterorganicchemistry.com
In this compound, the two nitro groups are situated meta to the fluorine atom. When the nucleophile attacks the carbon bearing the fluorine, the resulting negative charge in the Meisenheimer complex cannot be directly delocalized onto the nitro groups through resonance in the same way as in ortho- or para-substituted systems. masterorganicchemistry.com While the nitro groups still exert a strong inductive electron-withdrawing effect, the lack of direct resonance stabilization makes the meta-substituted isomer less reactive towards nucleophilic aromatic substitution compared to its ortho- and para-substituted counterparts, such as 1-fluoro-2,4-dinitrobenzene (B121222). masterorganicchemistry.com For instance, the rate of nucleophilic aromatic substitution of p-nitrophenyl fluoride (B91410) is significantly faster than that of m-nitrophenyl fluoride. masterorganicchemistry.com
The enhanced reactivity of ortho- and para-isomers is a direct consequence of the stabilization of the transition state leading to the Meisenheimer complex. masterorganicchemistry.com The ability to delocalize the negative charge onto the electronegative oxygen atoms of the nitro group is a key factor in lowering the activation energy for the reaction. masterorganicchemistry.com
In SNAr reactions, the nature of the leaving group has a different influence on the reaction rate compared to SN1 and SN2 reactions. wikipedia.org For SNAr reactions of activated haloarenes, the typical order of reactivity for halogens as leaving groups is F > Cl > Br > I. wikipedia.org This is the reverse of the trend observed in SN2 reactions, where iodide is the best leaving group. wikipedia.org
This "inverted" order of leaving group ability is a direct consequence of the SNAr mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com This strong inductive effect of fluorine activates the ring towards the initial addition step. Even though the carbon-fluorine bond is very strong, its cleavage occurs in a subsequent, faster step after the rate-limiting formation of the Meisenheimer complex. masterorganicchemistry.com The restoration of aromaticity in this step provides a strong driving force. masterorganicchemistry.com
Studies have shown that for some SNAr reactions, a fluorine leaving group can lead to a reaction rate that is thousands of times faster than that with an iodine leaving group. masterorganicchemistry.com The differences in reactivity between chlorine, bromine, and iodine are often much smaller. masterorganicchemistry.com This highlights the unique role of fluorine in accelerating the rate-determining step of SNAr reactions through its powerful electron-withdrawing inductive effect.
Kinetic Studies of Reactions Involving this compound
Kinetic studies are essential for understanding the detailed mechanism of chemical reactions. For the SNAr reactions of this compound, kinetic measurements provide valuable insights into the reaction rates, the influence of various factors on these rates, and the nature of the rate-determining step.
The kinetics of the reaction of this compound with various nucleophiles have been investigated to determine rate constants and activation parameters. For example, the rate constants and Arrhenius parameters for the reaction of this compound with sulphite ions in 60% aqueous ethanol (B145695) have been measured. rsc.org Such studies allow for a quantitative comparison of the reactivity of this compound with other related compounds under similar conditions.
The rate constant (k) provides a measure of the reaction rate under specific conditions of temperature and concentration. Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation (k = Ae-Ea/RT), or the enthalpy and entropy of activation (ΔH‡ and ΔS‡) from the Eyring equation, offer deeper mechanistic insights. The activation energy represents the minimum energy required for the reaction to occur, while the enthalpy and entropy of activation provide information about the changes in heat content and disorder, respectively, in going from the reactants to the transition state.
Below is an interactive data table summarizing hypothetical rate constants and activation parameters for the reaction of this compound with a generic nucleophile under different conditions.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |
| Sulphite | 60% aq. Ethanol | 25 | Value | Value | Value | Value |
| Amine A | Methanol (B129727) | 25 | Value | Value | Value | Value |
| Amine B | Acetonitrile | 50 | Value | Value | Value | Value |
| Alkoxide | THF | 0 | Value | Value | Value | Value |
Note: The values in this table are illustrative and would be populated with specific experimental data from kinetic studies.
Kinetic evidence plays a crucial role in elucidating the rate-determining step of a reaction. For the SNAr reactions of this compound, the generally accepted mechanism involves a two-step process with the formation of a Meisenheimer complex as an intermediate. masterorganicchemistry.com The question is which of these steps is the slow, rate-determining one.
In many SNAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex is the rate-limiting step. researchgate.net This is often the case when the leaving group is highly electronegative, like fluorine, which strongly activates the ring to nucleophilic attack. masterorganicchemistry.com The subsequent departure of the leaving group to restore aromaticity is a relatively fast process. researchgate.net
However, there are instances where the decomposition of the Meisenheimer complex can become the rate-determining step. researchgate.net This can depend on the nature of the nucleophile, the leaving group, and the solvent. For example, in the reaction of some 2,4-dinitrobenzene derivatives with hydrazine (B178648) in DMSO, the departure of the leaving group was found to be the rate-determining step. ccsenet.org The basicity and steric hindrance of the leaving group can influence which step is rate-limiting. researchgate.netccsenet.org
Kinetic studies that show a strong dependence of the reaction rate on the nature and concentration of the nucleophile, but a weaker dependence on the nature of the leaving group (within the halogens), support the formation of the Meisenheimer complex as the rate-determining step. The unusual reactivity order of F > Cl > Br > I is a classic indicator of this mechanistic pathway in SNAr reactions. wikipedia.org
Catalytic Effects in SNAr Reactions of this compound
Catalysis plays a pivotal role in modulating the rate and efficiency of SNAr reactions involving this compound. Both base catalysis and catalysis by molecular complexes can significantly influence the reaction mechanism and outcomes.
Role of Base Catalysis in Activated Aromatic Systems
Mechanistic Role of Molecular Complexes in Catalysis
Molecular complexes, such as crown ethers and glymes, have been shown to catalyze SNAr reactions of nitro-activated substrates. researchgate.net This catalysis is believed to occur through a molecular recognition process where the catalyst interacts with the substrate, facilitating the nucleophilic attack. researchgate.net The efficiency of this catalysis is highly dependent on the electronic structure of the substrate. researchgate.net While a detailed study on this compound is not available in the provided search results, the general principle suggests that complexing agents could be employed to control the reaction pathways.
Solvent Effects on the Reactivity of this compound
The solvent environment is a critical factor governing the rate and mechanism of SNAr reactions of this compound. The polarity of the solvent and its ability to form hydrogen bonds can have a profound impact on the reaction kinetics.
Influence of Solvent Polarity and Hydrogen-Bonding Properties
The rate of SNAr reactions is significantly influenced by the solvent's polarity and its hydrogen-bonding capabilities. For instance, the reaction of this compound with sulphite ions has been studied in 60% aqueous ethanol. acs.org In general, polar aprotic solvents are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate. nih.gov The transfer of the transition-state anion from a protic solvent like methanol to a dipolar aprotic solvent is typically exothermic and leads to a rate enhancement. nih.gov
For the related reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638), a range of aprotic solvents were studied, showing a significant solvent effect on the reaction rate. nih.gov The rate constants vary over several orders of magnitude depending on the solvent.
Table 1: Second-Order Rate Constants for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Aprotic Solvents at 15°C
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k_A) (L mol⁻¹ s⁻¹) |
| Toluene | 2.38 | Value not provided |
| Benzene (B151609) | 2.28 | Value not provided |
| Dioxane | 2.21 | Value not provided |
| Trichloroethane | 3.41 | Value not provided |
| Tetrahydrofuran | 7.58 | Value not provided |
| Chlorobenzene (B131634) | 5.62 | Value not provided |
| Ethyl acetate | 6.02 | Value not provided |
| Chloroform | 4.81 | Value not provided |
| Dichloromethane | 8.93 | Value not provided |
| Acetone | 20.7 | Value not provided |
| Acetonitrile | 37.5 | Value not provided |
| Nitromethane (B149229) | 35.9 | Value not provided |
Micellar Catalysis in Reactions of Dinitrofluorobenzene Derivatives
Micellar environments can significantly alter the rates of chemical reactions, a phenomenon known as micellar catalysis. Studies on the SNAr reaction of 1-fluoro-2,4-dinitrobenzene with n-butylamine and piperidine in reverse micelles of AOT (sodium bis(2-ethylhexyl) sulfosuccinate) in n-hexane have shown that the reactions are faster in the micellar medium compared to the pure solvent. acs.org This acceleration is attributed to the partitioning of the reactants into the micellar interface. acs.org Interestingly, while the reaction is base-catalyzed in n-hexane, this catalysis is absent in the micellar medium. acs.org In cationic reverse micelles of BHDC (benzyl-n-hexadecyl dimethylammonium chloride), the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine is also accelerated, and the reaction is not base-catalyzed. nih.gov Specific studies on the micellar catalysis of this compound were not found in the provided search results.
Regioselectivity and Site Selectivity in Derivatization of this compound
The substitution pattern of this compound inherently directs the regioselectivity of its derivatization reactions. The two nitro groups, being powerful electron-withdrawing groups, are located meta to each other and activate the carbon atom attached to the fluorine atom for nucleophilic attack. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate via resonance.
Consequently, in SNAr reactions, nucleophiles will preferentially attack the C-1 position, leading to the displacement of the fluoride ion. This high degree of site selectivity makes this compound a useful building block in organic synthesis when a 3,5-dinitrophenyl moiety needs to be introduced. For example, it can be used in the synthesis of more complex molecules where the dinitrophenyl group serves as a key structural element or an intermediate for further transformations. One documented derivatization is the synthesis of this compound itself from 1,3,5-trinitrobenzene (B165232) by reaction with potassium fluoride in the presence of phthaloyl dichloride. rsc.org
Computational and Theoretical Chemical Investigations of 1 Fluoro 3,5 Dinitrobenzene
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in analyzing the electronic structure of 1-fluoro-3,5-dinitrobenzene. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, molecular orbitals, and charge distribution.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Various levels of theory, such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed for geometry optimization. scholarsresearchlibrary.comsemanticscholar.org These calculations typically predict a planar or near-planar benzene (B151609) ring, with the nitro groups and fluorine atom attached. The planarity of the molecule is a key factor influencing its electronic properties and interactions. Conformational analysis, which is particularly relevant for molecules with flexible rotating groups, is less critical for the rigid structure of this compound. However, the orientation of the nitro groups relative to the benzene ring is an important geometric parameter determined through these calculations.
Table 1: Selected Optimized Geometrical Parameters of Substituted Benzenes from Computational Studies This table presents a collection of calculated bond lengths and angles for related substituted benzenes to provide context for the geometry of this compound. Note that direct computational data for this compound was not available in the search results.
| Compound | Parameter | Calculated Value (Method) |
|---|---|---|
| meta-Fluoronitrobenzene | r(C–C)av | 1.397(4) Å (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net |
| r(C–N) | 1.484(3) Å (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net | |
| r(C–F) | 1.333(8) Å (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net | |
| ∠ONO | 125.3(37) ° (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net | |
| para-Fluoronitrobenzene | r(C–C)av | 1.393(2) Å (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net |
| r(C–N) | 1.479 Å (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net | |
| r(C–F) | 1.338(12) Å (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net | |
| ∠ONO | 124.2(23) ° (HF, MP2, DFT/6-311G, 6-311++G , cc-pVTZ) researchgate.net | |
| 2,6-dichloro-4-fluoro phenol | C-F bond length | Value dependent on DFT/HF method with 6-311++G(d,p) basis set semanticscholar.org |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgedu.krd
For this compound, the strong electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, making the molecule a potent electrophile. The HOMO, in contrast, is typically a π-orbital associated with the benzene ring. The large HOMO-LUMO gap generally signifies high stability. edu.krd
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I+A)/2
Chemical Hardness (η): (I-A)/2
Chemical Softness (S): 1/(2η)
Electrophilicity Index (ω): μ2/(2η) where μ is the chemical potential (-χ)
These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index for this compound would confirm its strong electrophilic character, making it susceptible to nucleophilic attack.
Table 2: Conceptual DFT-Based Reactivity Descriptors for Related Nitroaromatic Compounds This table provides examples of calculated reactivity descriptors for similar compounds, illustrating the typical values obtained from such analyses. Specific data for this compound was not found in the provided search results.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
|---|---|---|---|---|---|
| 1-Fluoro-2-nitrobenzene | -0.08431 | 0.169296 | - | - | - |
| 1-Fluoro-3-nitrobenzene | -0.09023 | 0.180471 | - | - | - |
| 4-Fluoronitrobenzene | -0.08513 | 0.171119 | - | - | - |
Data derived from a QSAR study using DFT.
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the ESP surface would show a significant region of positive electrostatic potential on the aromatic ring, particularly at the carbon atom attached to the fluorine (the ipso-carbon). This is due to the strong electron-withdrawing effects of the two nitro groups and the fluorine atom. walisongo.ac.id The oxygen atoms of the nitro groups would exhibit negative electrostatic potential. This charge distribution strongly indicates that the primary site for nucleophilic attack is the ipso-carbon, leading to nucleophilic aromatic substitution (SNAr) reactions. The positive charge on the ipso-carbon makes it highly electrophilic and thus a prime target for nucleophiles. walisongo.ac.id
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful asset for mapping out the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
For a chemical reaction to occur, the reactants must pass through a high-energy transition state. Characterizing the geometry and energy of this transition state is key to understanding the reaction's kinetics. Computational methods can locate the transition state structure on the potential energy surface and calculate the activation energy barrier.
In the context of nucleophilic aromatic substitution (SNAr) reactions of this compound, computational studies can model the attack of a nucleophile on the ipso-carbon. rsc.org The transition state would feature a partially formed bond between the nucleophile and the ipso-carbon, and a partially broken carbon-fluorine bond. smolecule.com The calculated activation energy barrier provides a quantitative estimate of the reaction rate. Studies on similar compounds suggest that the transition state in SNAr reactions of fluoronitrobenzenes with certain nucleophiles may lie closer to the reactants than to the Wheland intermediate. rsc.org
SNAr reactions typically proceed through a two-step mechanism involving a stable intermediate known as a Meisenheimer or Wheland complex. Computational modeling can determine the structure and stability of this intermediate. For this compound, the intermediate would be a cyclohexadienyl anion, where the negative charge is delocalized over the aromatic ring and stabilized by the two electron-withdrawing nitro groups.
By calculating the energies of the reactants, transition states, intermediate, and products, a complete energy profile for the reaction can be constructed. This profile provides a comprehensive picture of the reaction mechanism, showing the energy changes that occur at each step. This allows for a detailed understanding of the factors that control the reaction's feasibility and rate.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its activity or properties. In the context of this compound and related compounds, these studies, excluding toxicity prediction, are pivotal for understanding and predicting chemical reactivity and selectivity in reactions such as nucleophilic aromatic substitution (SNAr).
The development of predictive models for the reactivity of electron-deficient arenes, including dinitrobenzene derivatives, is a significant area of computational chemistry. These models often leverage quantum chemical calculations to predict how readily a compound will react and at which position.
Other advanced models utilize descriptors that capture the electrophilic nature of the reaction site. A local multi-orbital electrophilicity descriptor, the local electron attachment energy [E(r)], has been successfully used to study SNAr reactions. researchgate.net This descriptor considers all virtual orbitals below the free electron limit and has demonstrated good to excellent correlations (R² values ranging from 0.83 to 0.98) with experimental reactivity data across various series of electron-deficient arenes. researchgate.net Such models are computationally inexpensive and offer a rapid yet accurate means of predicting reactivity, identifying electrophilic sites within a molecule, and forecasting isomeric distributions in reaction products. researchgate.net The success of these models underscores the move towards mechanism-aware descriptors that provide deeper insight than simpler metrics like LUMO energy. nih.govresearchgate.net
The reactivity of dinitrobenzene compounds can be quantified experimentally, providing essential data for the development and validation of these predictive models. For example, the amino reactivity of various electrophiles, including dinitrobenzenes, has been measured using chemoassays. nih.gov While specific data for the 3,5-isomer is not detailed, the reactivity of the related compound 1-fluoro-2,4-dinitrobenzene (B121222) has been quantified, as shown in the table below. This type of experimental data is crucial for calibrating and testing the predictive power of QSAR and QSPR models.
Table 1: Experimental Reactivity Data for 1-Fluoro-2,4-dinitrobenzene
| Compound | Assay Nucleophile | Second-Order Rate Constant (kGly) | Log kGly |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | Glycine-para-nitroanilide | 3.95 ± 0.07 | 0.60 |
Data sourced from a study on amino reactivity of respiratory sensitizers. nih.gov
A key aspect of QSAR/QSPR is the correlation of calculated electronic descriptors with experimentally observed reaction rates and selectivity. Electronic descriptors are numerical values derived from the calculated electronic structure of a molecule that quantify specific characteristics, such as the propensity to accept electrons.
For SNAr reactions of activated arenes, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) has traditionally been used as a descriptor for electrophilic reactivity. However, more sophisticated descriptors often provide stronger correlations. researchgate.net The surface local electron attachment energy, ES(r), has been shown to yield substantially stronger correlations with experimental outcomes than ELUMO or the molecular electrostatic potential. researchgate.net This descriptor can effectively predict reactivity for a range of electron-deficient arenes, including those with fluorine leaving groups, across different solvents and with various nucleophiles. researchgate.net
Another powerful approach involves the use of the Mayr electrophilicity parameter (E). nih.gov This parameter is determined from experimental kinetic data and can be correlated with theoretically calculated descriptors. For a series of thiophene (B33073) electrophiles, a satisfactory linear correlation (r² > 0.98) was found between the experimental electrophilicity parameter (E) and the theoretical global electrophilicity index (ω), calculated using Density Functional Theory (DFT). nih.gov This strong correlation allows for the prediction of the electrophilicity parameter E for new compounds based solely on DFT calculations, providing a bridge between theoretical descriptors and experimental reactivity. nih.gov For the reactions of 1-fluoro-2,4-dinitrobenzene with amines in water, a Brønsted-type plot yields a βnuc value of 0.42, which quantifies the sensitivity of the reaction rate to the basicity of the nucleophile. nih.gov Such linear free-energy relationships are fundamental in correlating electronic properties with reaction outcomes.
Table 2: Selected Electronic Descriptors for Nitroaromatic Compounds
| Compound | Chemical Potential (μ) | Electrophilicity Index (ω) | Log P |
|---|---|---|---|
| 1-Fluoro-3-nitrobenzene | -0.09023 | 0.180471 | 1.9 |
| 4-Fluoronitrobenzene | -0.08513 | 0.171119 | 1.8 |
| 1-Fluoro-2-nitrobenzene | -0.08431 | 0.169296 | 1.69 |
Note: These values are from a QSAR study on a series of nitrobenzenes. core.ac.uk While this compound is not explicitly listed, data for related monofluorinated nitrobenzenes are provided for context. Log P is the octanol-water partition coefficient, a descriptor of hydrophobicity.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For reactions involving this compound and its analogs, MD simulations provide critical insights into the role of intermolecular interactions and the effects of the solvent environment on reaction kinetics and mechanisms.
Solvent effects can be profound in SNAr reactions. The reaction rate can be significantly influenced by the solvent's polarity, its ability to form hydrogen bonds, and preferential solvation of reactants versus the transition state. researchgate.netdntb.gov.ua For the reaction between 1-fluoro-2,4-dinitrobenzene and morpholine, kinetic studies in acetonitrile-water mixtures, complemented by theoretical explorations of the potential energy surface, have been used to analyze the nature of molecular interactions and the impact of preferential solvation. researchgate.net Similarly, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine (B6355638) has been studied in dimethyl sulfoxide (B87167) (DMSO) mixed with deep eutectic solvents (DESs). dntb.gov.ua The results showed a sharp decrease in the reaction rate as the mole fraction of DES increased, which was attributed to hydrogen-bonding interactions of the solvent with the piperidine reactant and catalyst, as well as the preferential solvation of reactants over the reaction's intermediate complex. dntb.gov.ua
Applications of 1 Fluoro 3,5 Dinitrobenzene in Advanced Organic Synthesis
1-Fluoro-3,5-dinitrobenzene as a Precursor for Diverse Organic Scaffolds
The utility of this compound as a foundational building block stems from its capacity to undergo predictable and efficient nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net This reactivity allows for the introduction of the 3,5-dinitrophenyl moiety into various molecules, creating precursors for a multitude of more complex structures. The fluorine atom can be readily displaced by oxygen, nitrogen, and sulfur nucleophiles, providing access to a wide array of substituted dinitrobenzene derivatives. researchgate.net
While the fluorine atom is the most common site for substitution, the nitro groups can also be replaced under certain conditions or, more frequently, can be chemically modified, for instance, by reduction to amino groups. This dual functionality—substitution at the C-F bond and transformation of the nitro groups—makes it a valuable precursor for creating diverse molecular scaffolds.
A primary application of this compound is in the synthesis of derivatized amines and related compounds through SNAr reactions. When reacted with primary or secondary amines, the fluorine atom is displaced to form N-substituted-3,5-dinitroanilines. This reaction is analogous to the well-known derivatization of amino acids by 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), although the 3,5-isomer exhibits different reactivity due to the meta-positioning of its nitro groups. vaia.comsmolecule.com
The reaction with various nitrogen nucleophiles leads to a range of dinitrophenylated compounds. For example, its reaction with ammonia (B1221849) can yield 3,5-dinitroaniline. Furthermore, the nitro groups on the resulting aromatic ring can be subsequently reduced to form diamino compounds, which serve as important monomers and synthetic intermediates.
A study on the related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrated that the fluorine atom could be effectively substituted by various nitrogen nucleophiles, including ammonia, aniline (B41778), and piperidine (B6355638), to afford the corresponding aniline derivatives in good yields. researchgate.net This highlights the general utility of meta-activated fluoronitrobenzenes in synthesizing complex amines.
Table 1: Examples of Nucleophilic Aromatic Substitution Products from a 1-Fluoro-3,5-disubstituted Benzene (B151609) Analog
| Nucleophile | Product |
| Aniline | N-(3-Nitro-5-(pentafluorosulfanyl)phenyl)aniline |
| Piperidine | 1-(3-Nitro-5-(pentafluorosulfanyl)phenyl)piperidine |
| Ammonia | 3-Nitro-5-(pentafluorosulfanyl)aniline |
| Data derived from reactions with 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrating the reactivity pattern. researchgate.net |
Aromatic compounds containing activated halogens are pivotal building blocks for synthesizing heterocyclic structures. nih.gov this compound can serve as a key starting material for constructing various heterocyclic rings. The general strategy involves an initial SNAr reaction to tether the dinitrophenyl group to a molecule containing a second nucleophilic site. A subsequent intramolecular reaction, often after modification of one or both nitro groups, leads to ring closure.
For instance, reacting this compound with a dinucleophile, such as a substituted hydrazine (B178648) or a hydroxylamine, can initiate a pathway toward the formation of nitrogen-containing heterocycles. Research on analogous compounds like 1-halo-3,5-dinitrobenzenes has shown their successful use in synthesizing triazole derivatives. researchgate.net Similarly, related fluoronitrobenzene compounds are used to access 1,2-phenylenediamines, which are versatile precursors for a wide range of heterocycles, including benzimidazoles. nih.gov The synthesis of complex fused heterocyclic systems like phenazines and phenothiazines often relies on the reactivity of dinitro-activated dihalobenzenes, establishing a clear precedent for the utility of such reagents in heterocyclic chemistry. nih.gov
Role in the Synthesis of Complex Molecules for Chemical Research
This compound is a valuable tool for synthesizing novel and complex molecules intended for specialized chemical research. Its predictable reactivity allows chemists to build intricate molecular frameworks that may be used to study reaction mechanisms, physical properties, or biological activity.
An example of this application is found in the synthesis of molecules containing the pentafluorosulfanyl (SF₅) group, which is of great interest for creating advanced materials and agrochemicals due to its high stability and strong electron-withdrawing nature. researchgate.net Researchers prepared 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, an analogue of this compound, and used it as a substrate for SNAr reactions. By treating it with various nucleophiles, they synthesized a library of novel 3,5-disubstituted (pentafluorosulfanyl)benzene derivatives, molecules that would be difficult to access through other synthetic routes. researchgate.net This demonstrates how the 1-fluoro-3,5-disubstituted pattern serves as a reliable platform for creating unique and complex chemical entities for research purposes.
Strategic Use in Derivatization for Functional Material Development
The strategic derivatization of molecules using this compound is a key step in the development of functional materials. By incorporating the 3,5-dinitrophenyl group, the properties of the target molecule, such as its electronic characteristics, thermal stability, or ability to participate in further reactions, can be precisely tuned.
Halogens activated by nitro groups are recognized as essential building blocks for functional materials. nih.gov The resulting dinitrophenyl ethers, amines, or thioethers can serve as intermediates for dyes, liquid crystals, or components of porous organic frameworks. Computational models based on the structure of a related compound, 1-fluoro-2-methyl-3,5-dinitrobenzene, predict a high probability of its derivatives having applications as colorants, antimicrobials, and flame retardants. epa.gov This suggests that the this compound core is a promising scaffold for creating materials with specific, engineered functions.
This compound is a potential precursor for high-performance polymers like polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace and electronics. vt.edupageplace.de
The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride. dakenchem.com this compound can be converted into a suitable diamine monomer through a two-step process:
Reduction: The two nitro groups are reduced to amino groups, yielding 1-fluoro-3,5-diaminobenzene.
Polycondensation: This fluorinated diamine can then be reacted with a dianhydride, such as pyromellitic dianhydride (PMDA), to form a poly(amic acid), which is subsequently cyclized via heating to the final polyimide.
Alternatively, the fluorine atom can be substituted by a diphenol to create a dinitro compound, which is then reduced to a diamine. This resulting diamine monomer can then be polymerized. vt.edursc.org This approach has been successfully used with p-fluoronitrobenzene to produce dinitro compounds that, after reduction, serve as monomers for semicrystalline polyimides. vt.edu The incorporation of the fluorine atom and the specific meta-linkage derived from the 3,5-isomer can be used to fine-tune the properties of the resulting polymer, such as its solubility, processability, and thermal characteristics.
Advanced Analytical Techniques for Studying 1 Fluoro 3,5 Dinitrobenzene Reactions
Spectroscopic Methods for Mechanistic Insights and Product Characterization
Spectroscopic techniques are indispensable for probing the molecular changes that occur during chemical reactions of 1-fluoro-3,5-dinitrobenzene. By analyzing the interaction of electromagnetic radiation with the reacting species, detailed information about their structure and concentration can be obtained.
UV-Vis Spectroscopy for Reaction Monitoring and Intermediate Detection
UV-Visible spectroscopy is a powerful tool for monitoring the progress of reactions involving aromatic compounds like this compound. The electronic transitions within the conjugated π-system of the benzene (B151609) ring and the nitro groups give rise to characteristic absorption bands in the UV-Vis region. As the reaction proceeds and the substitution pattern on the aromatic ring changes, shifts in the position and intensity of these absorption bands can be observed. This allows for real-time tracking of the consumption of reactants and the formation of products.
Furthermore, UV-Vis spectroscopy can be instrumental in detecting the presence of short-lived reaction intermediates. For instance, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex, a key intermediate, can often be detected by the appearance of a new, long-wavelength absorption band. The intensity of this band can provide information about the concentration and stability of the intermediate, offering crucial insights into the reaction mechanism.
Infrared (IR) and Raman Spectroscopy for Vibrational and Structural Characterizationijsr.netnih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov Both methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. nih.gov
In the context of this compound and its reaction products, IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the C-F, C-N, N=O, and C-H bonds, as well as the vibrations of the benzene ring. For instance, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically observed in specific regions of the IR and Raman spectra. ijsr.net The C-F stretching vibration also gives rise to a distinct band. ijsr.net
By comparing the spectra of the starting material with those of the reaction products, changes in the vibrational modes can be identified, confirming the transformation of functional groups. For example, the disappearance of the C-F stretching band and the appearance of new bands corresponding to a different substituent would provide clear evidence of a successful substitution reaction. Furthermore, detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the geometry and electronic structure of the molecules. nih.govijsr.net
Table 1: Selected Vibrational Frequencies for Dinitrobenzene Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1625–1540 |
| NO₂ Symmetric Stretch | 1400–1360 |
| C-F Stretch | ~800 |
| NO₂ In-plane Deformation | 590–500 |
This table presents typical wavenumber ranges for key vibrational modes in dinitrobenzene derivatives, based on data from related compounds. ijsr.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationijsr.netspectrabase.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being highly informative about their positions relative to the fluorine and nitro groups. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the different carbon atoms in the benzene ring. ijsr.net
When this compound undergoes a reaction, the NMR spectra of the products will be significantly different. The disappearance of the fluorine coupling in the proton and carbon spectra and the appearance of new signals corresponding to the introduced substituent provide definitive proof of the reaction's outcome. Furthermore, advanced 2D NMR techniques, such as COSY and HMQC, can be used to establish the connectivity between different atoms in the product molecule, allowing for a complete and unambiguous structural assignment.
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment
Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the identification and quantification of reactants, products, and byproducts.
High-Performance Liquid Chromatography (HPLC) for Kinetic Studies and Product Separationbridgewater.edusielc.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. bridgewater.edusielc.com In a typical HPLC setup, the reaction mixture is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The different components of the mixture interact differently with the stationary phase, leading to their separation.
HPLC is particularly well-suited for kinetic studies of reactions involving this compound. researchgate.netrsc.orgrsc.org By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the concentration of reactants and products can be determined as a function of time. This data can then be used to determine the rate law and the rate constant for the reaction.
Furthermore, HPLC is an excellent tool for assessing the purity of the reaction products and for isolating them in a pure form through preparative HPLC. sielc.com Different types of HPLC columns, such as reversed-phase columns, can be employed to achieve optimal separation based on the polarity of the compounds. sielc.com
Table 2: Example HPLC Method Parameters for Separation of Fluoronitrobenzene Derivatives
| Parameter | Condition |
| Column | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
This table provides an example of typical HPLC conditions for the separation of fluoronitrobenzene derivatives. The specific conditions may need to be optimized for a particular application. sielc.com
Mass Spectrometry for Product and Intermediate Identificationnist.gov
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of reaction products and for identifying unknown compounds.
In the analysis of reactions involving this compound, the product mixture can be introduced into the mass spectrometer, where the molecules are ionized. The resulting mass spectrum will show a peak corresponding to the molecular ion of the product, allowing for the confirmation of its molecular weight. For example, the molecular weight of this compound is approximately 186.10 g/mol . nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The way in which the molecular ion breaks down into smaller fragment ions can be characteristic of the compound's structure and can help to distinguish between different isomers. In some cases, mass spectrometry can also be used to detect and identify reaction intermediates, particularly when coupled with a rapid sampling technique.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of reactions involving this compound, this method provides definitive proof of the structure of reaction products and can offer unparalleled insights into the solid-state conformation of stable reaction intermediates. By analyzing the diffraction pattern of a single crystal, researchers can elucidate precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding reaction mechanisms and the structure-property relationships of the resulting compounds.
The primary application of X-ray crystallography in this context is the characterization of derivatives formed through nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom of this compound is displaced by a nucleophile. This yields a variety of 3,5-dinitrophenyl derivatives, such as ethers and N-substituted anilines. Furthermore, the technique is critical for characterizing the structure of Meisenheimer complexes, which are key intermediates in SNAr reactions.
Detailed research findings from crystallographic studies on derivatives of closely related dinitrobenzene compounds provide a framework for what can be expected in studies of this compound derivatives. For instance, analysis of analogous structures reveals critical information about the orientation of the nitro groups relative to the benzene ring and the geometry of the newly formed bond at the C1 position.
While the principles of X-ray crystallography are broadly applicable, specific crystallographic data for derivatives and intermediates of this compound are not widely available in the surveyed literature. However, studies on analogous compounds, such as derivatives of other dinitrohalobenzenes, have successfully employed this technique. For example, the crystal structures of various substituted dinitrophenyl compounds have been resolved, providing detailed molecular geometries.
In a representative crystallographic study of a dinitrobenzene derivative, the following parameters are typically determined and reported:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| Bond Lengths | The precise distances between the nuclei of bonded atoms (e.g., C-N, N-O, C-C). |
| Bond Angles | The angles formed between three connected atoms (e.g., O-N-O, C-N-O). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule, such as the twist of the nitro groups. |
These data allow for a detailed analysis of the molecular structure. For instance, the planarity of the benzene ring and the degree to which the nitro groups are twisted out of this plane due to steric hindrance can be quantified. In the case of Meisenheimer adducts, crystallography can confirm the change in hybridization of the carbon atom attacked by the nucleophile from sp² to sp³ and detail the geometry of the resulting complex. Such structural details are fundamental to a comprehensive understanding of the reactivity and properties of these compounds.
Q & A
Q. What are the key physicochemical properties of 1-Fluoro-3,5-dinitrobenzene relevant to experimental design?
The compound’s properties include strong electron-withdrawing effects from the fluorine and nitro groups, which influence solubility, stability, and reactivity. For example:
- Density : Analogous bromo-fluoro-dinitrobenzene derivatives exhibit densities ~1.76 g/cm³ .
- Melting/Boiling Points : Nitroaromatics typically have high melting points due to crystallinity; structurally similar compounds (e.g., 3,5-dinitrobenzoic acid) show decomposition before boiling .
- LogP : Nitro groups reduce hydrophobicity (e.g., logP = 1.51 for 3,5-dinitrobenzoic acid) , suggesting moderate organic solvent solubility. Methodological Note: Prioritize differential scanning calorimetry (DSC) for thermal stability and UV-Vis spectroscopy to monitor nitro group electronic transitions.
Q. What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves nitration of fluorobenzene derivatives. Key steps:
- Direct Nitration : Fluorobenzene undergoes nitration with HNO₃/H₂SO₄, but regioselectivity must be controlled. Meta-directing fluorine favors 1,3,5-substitution under vigorous conditions .
- Halogen Exchange : Substitute bromine in 1-bromo-3,5-dinitrobenzene via nucleophilic aromatic substitution (NAS) using KF in polar aprotic solvents . Validation: Monitor reaction progress via TLC or GC-MS, referencing spectral libraries (e.g., NIST Chemistry WebBook) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors, which may cause respiratory irritation .
- Storage : Keep in airtight containers at ≤4°C to prevent decomposition; avoid prolonged exposure to light . Emergency Protocol: In case of skin contact, rinse immediately with water and consult SDS for specific first-aid measures .
Q. What are the primary degradation pathways of this compound under ambient conditions?
Nitroaromatics degrade via:
- Photolysis : UV light induces denitration or ring cleavage; store in amber glass .
- Hydrolysis : Nitro groups may hydrolyze to phenolic derivatives in humid environments, altering reactivity . Stabilization: Add antioxidants like BHT (butylated hydroxytoluene) and conduct stability tests using accelerated aging models .
Q. What are the documented biological activities or toxicological profiles of this compound?
While specific data is limited, structurally related nitrobenzenes exhibit:
- Acute Toxicity : LD₅₀ values in rodents range from 100–500 mg/kg, indicating moderate toxicity .
- Carcinogenicity : Nitro groups may metabolize into mutagenic intermediates; handle with strict exposure controls . Mitigation: Follow OSHA guidelines for airborne limits and implement biological monitoring for lab personnel .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of this compound in nucleophilic aromatic substitution (NAS) be resolved?
Contradictions often arise from solvent effects or competing mechanisms. Methodological approaches:
- Kinetic Studies : Compare reaction rates in DMSO vs. DMF to assess solvent polarity impacts .
- Isotopic Labeling : Use ¹⁸O or ¹⁵N tracers to distinguish between direct displacement and Meisenheimer intermediate pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict activation barriers for meta vs. para substitution .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- ¹⁹F NMR : Resolves fluorine chemical shifts (δ ≈ -110 to -120 ppm for aromatic F) and monitors electronic environments .
- IR Spectroscopy : Identifies nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
- HRMS : Confirms molecular ion peaks (e.g., [M-H]⁻ for deprotonated species) with <5 ppm accuracy . Advanced Tip: Couple 2D NMR (e.g., HSQC) to assign coupled protons and carbons in complex derivatives .
Q. How does the electronic effect of the fluorine substituent influence regioselectivity in further functionalization?
Fluorine’s -I effect deactivates the ring, directing electrophiles to the para position relative to nitro groups. Experimental validation:
- Competition Experiments : Compare nitration outcomes of 1-fluoro-3-nitrobenzene vs. non-fluorinated analogs .
- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic contributions .
Q. What computational chemistry approaches are validated for predicting reaction outcomes involving this compound?
- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to propose viable pathways based on analogous transformations .
- Molecular Dynamics (MD) : Simulate solvation effects on transition states in polar solvents .
- Docking Studies : Predict binding affinities for enzyme inhibition assays (e.g., cyclooxygenase) .
Q. How can contradictions in reported crystal structures or conformational analyses of derivatives be addressed methodologically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
